molecular formula C10H10BrFO3 B7902615 Ethyl 2-(4-bromo-3-fluorophenoxy)acetate

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate

Cat. No.: B7902615
M. Wt: 277.09 g/mol
InChI Key: HRDPIYYMRGZHNM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for potential hydrolysis, releasing active metabolites that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and potential biological activities compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

ethyl 2-(4-bromo-3-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPIYYMRGZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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